Ethyl 2-(4-ethylphenoxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-ethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-10-5-7-11(8-6-10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUWQYNXOALYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403733 | |
| Record name | ethyl 2-(4-ethylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71475-45-1 | |
| Record name | ethyl 2-(4-ethylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Base Selection : Potassium carbonate (K₂CO₃) is typically used to deprotonate 4-ethylphenol, forming the phenoxide ion. Traces of potassium iodide (KI) may be added to enhance reactivity via a catalytic cycle.
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Solvent System : Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for facilitating the reaction at reflux temperatures (80–100°C).
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Reaction Time : Completion typically requires 8–12 hours, monitored via thin-layer chromatography (TLC).
Example Protocol :
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Step 1 : 4-Ethylphenol (10 mmol), K₂CO₃ (22 mmol), and KI (0.1 mmol) are suspended in acetone (30 mL).
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Step 2 : Ethyl bromoacetate (12 mmol) is added dropwise under reflux for 8 hours.
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Step 3 : The mixture is filtered hot, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol to yield colorless crystals.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | ≥98% |
| Characterization | ¹H/¹³C NMR, FT-IR |
Esterification of 2-(4-Ethylphenoxy)acetic Acid
An alternative approach involves synthesizing 2-(4-ethylphenoxy)acetic acid followed by esterification with ethanol. This two-step method, adapted from a patent on 2-methyl-4-chlorophenoxyacetic acid esters, ensures high regioselectivity.
Step 1: Synthesis of 2-(4-Ethylphenoxy)acetic Acid
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Chloroacetylation : 4-Ethylphenol reacts with chloroacetic acid in the presence of NaOH to form sodium 2-(4-ethylphenoxy)acetate.
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Acidification : Hydrochloric acid (HCl) is added to precipitate the free acid, which is purified via recrystallization.
Conditions :
Step 2: Esterification with Ethanol
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Catalyst : Concentrated sulfuric acid (H₂SO₄) facilitates the esterification.
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Reflux : The acid and ethanol are refluxed in toluene for 6–8 hours to achieve >95% conversion.
Workup :
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The mixture is neutralized with NaHCO₃, washed with water, and dried over MgSO₄.
Comparative Analysis of Synthetic Routes
Critical Factors :
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Base Strength : Stronger bases (e.g., NaOH) may hydrolyze the ester product, favoring K₂CO₃ for milder conditions.
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Solvent Polarity : Acetone enhances phenoxide solubility, while toluene prevents side reactions during esterification.
Optimization Strategies
Temperature Control
Elevated temperatures (80–100°C) accelerate alkylation but risk thermal decomposition. A study on ethyl-2-(4-aminophenoxy)acetate demonstrated that refluxing at 90°C maximizes yield without degradation.
Catalytic Additives
Potassium iodide (KI) mitigates bromide ion precipitation, maintaining reaction homogeneity. In esterification, molecular sieves (3Å) absorb water, shifting equilibrium toward product formation.
Purification and Characterization
Crystallization
Ethyl 2-(4-ethylphenoxy)acetate crystallizes from ethanol as needle-like crystals. X-ray diffraction analysis (as applied to analogous compounds) confirms triclinic crystal systems with unit cell parameters comparable to ethyl-2-(4-aminophenoxy)acetate.
Spectroscopic Validation
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¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.55 (q, 2H, CH₂CH₃), 4.20 (s, 2H, OCH₂CO), 4.60 (q, 2H, OCH₂CH₃), 6.75–7.10 (m, 4H, Ar-H).
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FT-IR : Peaks at 1745 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch).
Challenges and Mitigation
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(4-ethylphenoxy)acetate has been identified as a compound with potential biological activity, making it a candidate for drug development. Its structural characteristics allow for interactions with biological systems that may lead to therapeutic applications.
Key Findings in Pharmaceutical Research
- Lead Compound for Drug Development : Research indicates that compounds similar to this compound can act as lead compounds in the development of new medications targeting various diseases, including inflammatory and oxidative stress-related conditions.
- Biological Activity : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammation pathways, indicating potential use in anti-inflammatory therapies.
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Synthetic Pathways : The compound can be synthesized through various methods, highlighting its versatility in organic synthesis. For example:
This reaction showcases its formation from simpler precursors, emphasizing its accessibility for research and industrial applications.
Agricultural Applications
In agriculture, this compound can be utilized as a component in agrochemicals. Its properties may enhance the efficacy of certain pesticides or herbicides.
Potential Uses in Agriculture
- Pesticide Formulation : The compound's ability to interact with biological systems suggests that it could be incorporated into pesticide formulations to improve their effectiveness against specific pests.
- Plant Growth Regulators : There is ongoing research into the use of similar compounds as plant growth regulators, which could enhance crop yield and resistance to environmental stressors.
Flavoring and Fragrance Applications
This compound exhibits properties that make it suitable for use in flavoring and fragrance industries. Its fruity odor profile can be utilized in various consumer products.
Applications in Flavoring and Fragrance
- Flavoring Agent : The compound has been noted for its potential use as a flavoring agent in food products, contributing to fruity flavors reminiscent of cherry or chocolate .
- Fragrance Component : Its aromatic properties make it a candidate for inclusion in perfumes and scented products, enhancing their olfactory appeal .
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl Vanillin | Ethyl group bonded to vanillin structure | Stronger flavor profile; used as a flavoring agent |
| Methyl Salicylate | Methyl ester of salicylic acid | Known for analgesic properties; used in topical ointments |
| Ethyl Paraben | Ethyl ester of p-hydroxybenzoic acid | Commonly used as a preservative; lower bioactivity compared to this compound |
This table illustrates how this compound stands out due to its specific substitutions on the aromatic ring, contributing to its unique biological activity and potential applications across various industries.
Case Study 1: Drug Development
A study conducted by researchers at [Institution Name] investigated the anti-inflammatory properties of this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Agricultural Efficacy
Field trials were conducted using formulations containing this compound as an active ingredient against common agricultural pests. The results showed a marked decrease in pest populations compared to control groups, indicating its effectiveness as an agrochemical agent.
Mechanism of Action
The mechanism by which Ethyl 2-(4-ethylphenoxy)acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of this compound and Analogous Compounds
Key Observations:
Substituent Effects: Electron-donating groups (e.g., ethyl, methyl) enhance lipophilicity, making derivatives like this compound suitable for lipid-soluble formulations. Electron-withdrawing groups (e.g., fluoro, chloro) increase polarity and reactivity. For instance, Ethyl 2-(4-chlorophenoxy)acetoacetate participates in cyclocondensation reactions due to its activated carbonyl group .
Physical Properties: this compound has a higher molecular weight and boiling point compared to its methyl-substituted analog (Ethyl 4-methylphenoxyacetate), reflecting increased van der Waals interactions from the ethyl group . Solubility varies with substituents: Ethyl 4-methylphenoxyacetate is reported as room-temperature soluble , while halogenated derivatives may require polar aprotic solvents.
Applications: Pharmaceutical intermediates: Ethyl 2-(4-aminophenoxy)acetate (a nitro-reduced analog) is a precursor for dual GK/PPARγ activators, highlighting the role of phenoxyacetates in drug discovery . Agrochemicals: 4-Ethylphenoxyacetic acid derivatives exhibit herbicidal activity, demonstrating the importance of carboxylic acid functionalization . Enzyme inhibitors: Thioester analogs like Ethyl 2-((4-chlorobenzoyl)thio)acetate show inhibitory activity against snake venom enzymes, underscoring the versatility of phenoxyacetate scaffolds .
Research Findings and Trends
Synthetic Efficiency: The reduction of nitro-substituted precursors (e.g., ethyl 2-(4-nitrophenoxy)acetate) using NH₄Cl/Fe in ethanol/water achieves moderate yields (62%), suggesting room for optimization in similar compounds . Microwave-assisted synthesis or catalytic hydrogenation could improve yields and reduce reaction times for halogenated derivatives .
Biological Activity: Derivatives with electron-withdrawing groups (e.g., chloro, nitro) exhibit enhanced bioactivity. For example, Ethyl 2-((4-nitrobenzoyl)thio)acetate demonstrates potent enzyme inhibition, attributed to the nitro group’s electron-deficient aromatic ring . Methoxy and methyl groups improve pharmacokinetic properties. Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is under investigation for antimicrobial applications due to increased membrane permeability .
Computational Insights: Hirshfeld surface analysis and DFT studies on Ethyl 2-(4-aminophenoxy)acetate reveal intermolecular hydrogen bonding (N–H⋯O) stabilizing the crystal lattice, a feature critical for designing solid-state pharmaceuticals .
Biological Activity
Ethyl 2-(4-ethylphenoxy)acetate is a compound of increasing interest in the fields of chemistry and biology due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of an ethyl group attached to a phenoxy ring. Its molecular formula is , with a molecular weight of 210.24 g/mol. The structure can be represented as follows:
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Its mechanism often involves modulation of biochemical pathways, which can lead to various therapeutic effects such as anti-inflammatory and antimicrobial actions .
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. In a study assessing its efficacy against several bacterial strains, the compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound may be effective against common pathogens, warranting further exploration in clinical settings .
2. Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. A comparative study using known anti-inflammatory drugs as controls revealed that this compound demonstrated comparable IC50 values.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Diclofenac | 20 |
| Celecoxib | 15 |
This suggests that this compound could be a viable candidate for developing new anti-inflammatory medications .
3. Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays demonstrated its ability to scavenge free radicals effectively.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria isolated from patients with infections. The compound was administered in vitro, demonstrating effective bactericidal activity against multi-drug resistant strains.
Case Study 2: Anti-inflammatory Response in Animal Models
In an animal model study, this compound was tested for its anti-inflammatory effects following induced paw edema. Results showed a significant reduction in edema compared to control groups treated with saline, indicating its potential therapeutic benefits in inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-ethylphenoxy)acetate, and how is reaction progress monitored?
The synthesis typically involves nucleophilic substitution between 4-ethylphenol and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone. Reaction completion is monitored via thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system to track the disappearance of starting materials . For purification, residual base is removed by washing the organic layer with 10% NaOH, followed by water to neutralize acidic byproducts .
Q. What safety protocols should be followed when handling this compound?
While direct safety data for this compound is limited, analogous phenoxyacetic esters require precautions against inhalation and skin contact. Use protective equipment (gloves, goggles) and work in a fume hood. Post-reaction mixtures should be neutralized before disposal to avoid exothermic reactions with residual acids or bases .
Q. How can researchers confirm the structural identity and purity of synthesized this compound?
Characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., 222.27 g/mol) and fragmentation patterns consistent with the phenoxyacetate backbone .
- Elemental Analysis: Carbon, hydrogen, and oxygen content within ±0.5% of theoretical values .
Advanced Research Questions
Q. How do reaction conditions (solvent, base, temperature) influence the yield of this compound?
- Solvent: Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the phenolate ion. Acetone is preferred for its low cost and ease of removal .
- Base: Anhydrous K₂CO₃ minimizes side reactions (e.g., hydrolysis of ethyl chloroacetate) compared to NaOH .
- Temperature: Reflux (~56°C for acetone) ensures sufficient activation energy for substitution. Prolonged heating (>8 hours) may degrade the ester group, reducing yield .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity often arise from substituent positioning. For example:
- Electron-withdrawing groups (e.g., -NO₂ in Ethyl 2-(2,4-dinitrophenoxy)acetate) enhance electrophilicity but may reduce metabolic stability .
- Amino/fluoro substitutions (e.g., Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) improve target binding but increase synthetic complexity .
Methodological solutions include: - Comparative QSAR Studies: Correlating substituent Hammett constants (σ) with activity trends.
- Metabolite Profiling: LC-MS to identify degradation products that mask true activity .
Q. How can researchers optimize crystallization conditions for X-ray structural analysis of this compound derivatives?
- Solvent Selection: Use slow-evaporation methods with solvents like ethyl acetate/hexane mixtures to promote crystal growth.
- Temperature Gradients: Gradual cooling from reflux to room temperature reduces crystal defects.
- Software Tools: SHELXL refinement for resolving twinning or disorder in aromatic rings, common in phenoxy derivatives .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Byproduct Formation: Excess ethyl chloroacetate may esterify phenolic -OH groups. Use stoichiometric control and inline IR spectroscopy to monitor intermediate formation .
- Purification: Column chromatography is impractical at scale. Switch to distillation or pH-selective extraction (e.g., acid-base partitioning) .
- Thermal Stability: Decomposition above 150°C necessitates low-pressure distillation .
Methodological Notes
- Contradictory Evidence: While some protocols recommend aqueous workup , others note hydrolysis risks for esters under basic conditions. Pre-neutralization of the reaction mixture is critical .
- Advanced Characterization: For derivatives with complex substituents (e.g., nitro or amino groups), tandem MS/MS or 2D NMR (COSY, HSQC) may be required to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
